1,3-benzothiazol-2-ylcarbamothioylsulfanyl N-(1,3-benzothiazol-2-yl)carbamodithioate
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Overview
Description
The compound N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE (SEO1W04YNG) is a chemical entity with a molecular formula of C16H10N4S6 and a molecular weight of 450.667 . This compound is achiral and does not exhibit optical activity . It is known for its unique structure, which includes benzothiazole moieties, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE typically involves the reaction of benzothiazole derivatives with thioperoxydicarbonic diamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of the production process. The industrial methods focus on cost-effectiveness, environmental sustainability, and adherence to safety regulations.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The benzothiazole moieties can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives. These products have diverse applications in different fields of chemistry and industry .
Scientific Research Applications
N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The benzothiazole moieties play a crucial role in its activity, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE: shares structural similarities with other benzothiazole derivatives, such as:
Uniqueness
What sets N,N’-BIS(2-BENZOTHIAZOLYL)THIOPEROXYDICARBONICDIAMIDE apart from similar compounds is its unique thioperoxydicarbonic diamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
80886-98-2 |
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Molecular Formula |
C16H10N4S6 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylcarbamothioylsulfanyl N-(1,3-benzothiazol-2-yl)carbamodithioate |
InChI |
InChI=1S/C16H10N4S6/c21-15(19-13-17-9-5-1-3-7-11(9)23-13)25-26-16(22)20-14-18-10-6-2-4-8-12(10)24-14/h1-8H,(H,17,19,21)(H,18,20,22) |
InChI Key |
MKEDWEIDLCVJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)SSC(=S)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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